Cas no 79-19-6 (aminothiourea)

aminothiourea Propiedades químicas y físicas

Nombre e identificación

-

- Thiosemicarbazide

- 1-Aminothiourea

- 1-Amino-2-Thiourea

- 2-Thiosemicarbazide

- 3-thio-semicarbazid

- 2,3,5-Trichlorobenzeneboronic acid

- 3-Thiosemicarbazide

- Hydrazinecarbothioamide

- TSC

- 2-butyl-2-(2,4-dichlorophenyl)oxirane

- N-Aminothiourea

- EPX-125

- TSZ

- 氨基硫脲

- aminothiourea

- Thiocarbamylhydrazine

- Semicarbazide, thio-

- Isothiosemicarbazide

- Thiocarbamoylhydrazine

- Semicarbazide, 3-thio-

- Aminothio-urea

- RCRA waste number P116

- Thiocarbamoyl hydrazide

- Isothiosemicarbazide (VAN)

- THIOSEMICARBAZINE

- RCRA waste no. P116

- CHEMB

- CS-0008325

- DTXSID9021346

- EINECS 201-184-7

- Thiosemicarbazide, 99%

- STL194285

- W-104264

- C-H5-N3-S

- Thiosemicarbazide 1-amino-2-thiourea

- DTXCID301346

- NCGC00256506-01

- NCGC00258900-01

- Thiosemicarbazide, p.a., 98%

- (aminothioxomethyl)-hydrazine

- FT-0657078

- 1-AMINO-2-THIOUREA [HSDB]

- BDBM50236982

- 4-(t-Butyl)-2-EthoxyBenzoicAcid

- aminohydrazinomethane-1-thione

- NSC31792

- Thiosemicarbazide, purum, >=98.0% (RT)

- EN300-33914

- aminoisothiourea

- 1-azanylthiourea

- WLN: ZMYZUS

- Tox21_302983

- F1908-0101

- USAF EK-1275

- Q16295007

- AKOS000269047

- MFCD00007620

- CAS-79-19-6

- T0221

- AI3-16319

- Thiosemicarbazide, 98%

- THIOSEMICARBAZIDE [MI]

- NSC-2213

- Hidrazinecarbotioamida

- 79-19-6

- CCRIS 1416

- NSC 2213; NSC 31792

- HSDB 6050

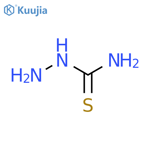

- H2NNHCSNH2

- CHEMBL256250

- NSC-31792

- (aminothioxomethyl)hydrazine

- NSC2213

- thio-semicarbazide

- CHEBI:49929

- NSC 2213

- CH5N3S

- Thiosemicarbazide, puriss. p.a., 98%

- NCGC00091884-01

- AM20100785

- NCGC00091884-02

- SY001634

- UNII-6056O8W6ET

- Tox21_201348

- 6056O8W6ET

- LS-2185

- HY-Y0032

- A839613

- STR00427

- NS00004203

- Semicarbazide, thio- (8CI)

- Carbamothioic acid, hydrazide

- Hydrazincarbothioamide

- Hydrazinesulfinamide

- NSC 31792

- Thiasemicarbazide

- A10741

- 1Amino2thiourea

- Semicarbazide, 3thio

- DB-030119

- 1Aminothiourea

- Semicarbazide, thio

- SEMICARBAZIDE,THIO-

- SEMICARBIZIDE,3-THIO

- 3thiosemicarbazide

- N-AMINO THIOUREA

- NAminothiourea

- 2Thiosemicarbazide

-

- MDL: MFCD00007620

- Renchi: 1S/CH5N3S/c2-1(5)4-3/h3H2,(H3,2,4,5)

- Clave inchi: BRWIZMBXBAOCCF-UHFFFAOYSA-N

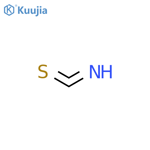

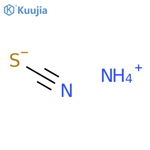

- Sonrisas: S=C(NN)N

- Brn: 506320

Atributos calculados

- Calidad precisa: 91.02040

- Masa isotópica única: 91.02041835 g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 3

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 5

- Cuenta de enlace giratorio: 0

- Complejidad: 42.2

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 64.1

- Superficie del Polo topológico: 96.2

- Recuento de constructos de variantes mutuas: 3

- Xlogp3: -1.2

- Peso molecular: 91.14

- Carga superficial: 0

Propiedades experimentales

- Color / forma: White crystal or white crystalline powder

- Denso: 1.221 (estimate)

- Punto de fusión: 180-183 °C (dec.) (lit.)

- Punto de ebullición: 208.6°C at 760 mmHg

- Punto de inflamación: 80 °C

- índice de refracción: 1.5800 (estimate)

- PH: 5-7 (50g/l, H2O, 20℃)

- Disolución: 0.11 M

- Coeficiente de distribución del agua: dissolution

- Estabilidad / vida útil: Stable. Incompatible with strong oxidizing agents.

- PSA: 96.16000

- Logp: 0.48480

- Olor: Odorless

- Sensibilidad: Sensitive to air and light

- Presión de vapor: 0.0087 mm Hg at 25 °C (est)

- Merck: 9361

- Disolución: Soluble in water and ethanol

aminothiourea Información de Seguridad

-

Símbolo:

- Promover:dangerous

- Palabra de señal:Danger

- Instrucciones de peligro: H300

- Declaración de advertencia: P264,P301+P310

- Número de transporte de mercancías peligrosas:UN 2811 6.1/PG 2

- Wgk Alemania:3

- Código de categoría de peligro: 28

- Instrucciones de Seguridad: S22-S26-S36/37-S45-S61-S28A

- Código F de la marca fuka:8-9-23

- Rtecs:VT4200000

-

Señalización de mercancías peligrosas:

- Categoría de embalaje:II

- TSCA:Yes

- Términos de riesgo:R28; R52/53

- Nivel de peligro:6.1

- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C(BD153988)

- Nivel de peligro:6.1

- Toxicidad:LD50 orally in adult Norway rats: 13 mg/kg, Dieke, Proc. Soc. Exp. Biol. Med. 70, 688 (1949)

- Grupo de embalaje:II

aminothiourea Datos Aduaneros

- Código HS:29335995

- Datos Aduaneros:

China Customs Code:

2930909059Overview:

2930909059 Clethodim \Sulfodone\Methyl azine oxalate\Sulpirone, etc. [including benzenesulfonamide\Metalaxyl\Chlorthionyl oxalamide\Defoliation phosphorus].Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Regulatory conditions:

S.Import and Export Pesticide Registration Certificate

Summary:

HS:2930909059 hydrazinecarbothioamide VAT:17.0% Tax rebate rate:9.0% Supervision conditions:S MFN tariff:6.5% General tariff:30.0%

aminothiourea PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0221-25g |

aminothiourea |

79-19-6 | 98.0%(T) | 25g |

¥180.0 | 2022-06-10 | |

| Enamine | EN300-33914-5.0g |

aminothiourea |

79-19-6 | 95% | 5.0g |

$29.0 | 2023-07-09 | |

| TRC | H686500-1g |

Thiosemicarbazide |

79-19-6 | 1g |

$ 138.00 | 2023-09-07 | ||

| Enamine | EN300-33914-0.05g |

aminothiourea |

79-19-6 | 95% | 0.05g |

$19.0 | 2023-09-03 | |

| Enamine | EN300-33914-0.1g |

aminothiourea |

79-19-6 | 95% | 0.1g |

$19.0 | 2023-09-03 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012624-25g |

aminothiourea |

79-19-6 | 98.5% | 25g |

¥36 | 2024-05-21 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001634-100g |

Aminohydrazinomethane-1-thione |

79-19-6 | ≥98% | 100g |

¥43.00 | 2024-07-09 | |

| TRC | H686500-10g |

Thiosemicarbazide |

79-19-6 | 10g |

$ 187.00 | 2023-09-07 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB07951-0.25g |

aminothiourea |

79-19-6 | 97% | 0.25g |

¥111 | 2023-09-15 | |

| BAI LING WEI Technology Co., Ltd. | 141910-500G |

Thiosemicarbazide, 99% |

79-19-6 | 99% | 500G |

¥ 603 | 2022-04-25 |

aminothiourea Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

1.2 Reagents: Hydrazine hydrate (1:1) ; rt → 65 °C; 2 h, 65 °C

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

aminothiourea Raw materials

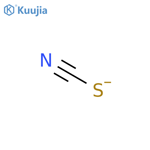

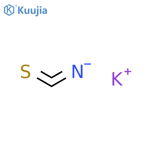

- Potassium thiocyanate

- aminothiourea

- Isothiocyanic acid(6CI,7CI,8CI,9CI)

- Thiocyanate

- Ammonium thiocyanate

aminothiourea Preparation Products

aminothiourea Literatura relevante

-

Hippolyte Paysant,Siham Hedir,Frédéric Justaud,Louis Bastien Weiswald,Assaad Nasr El Dine,Ali Soulieman,Ali Hachem,Nicolas Elie,Emilie Brotin,Christophe Denoyelle,Jér?me Bignon,Fanny Roussi,Marie Jouanne,Olivier Tasseau,Thierry Roisnel,Anne Sophie Voisin-Chiret,René Grée,Nicolas Levoin,Laurent Poulain Org. Biomol. Chem. 2021 19 8968

-

Jinxu Qi,Taichen Liu,Wei Zhao,Xinhua Zheng,Yihong Wang RSC Adv. 2020 10 18553

-

Maria Laura Pati,Mauro Niso,Savina Ferorelli,Carmen Abate,Francesco Berardi RSC Adv. 2015 5 103131

-

Pratima P. Mogle,Rohan J. Meshram,Shrikant V. Hese,Rahul D. Kamble,Sonali S. Kamble,Rajesh N. Gacche,Bhaskar S. Dawane Med. Chem. Commun. 2016 7 1405

-

Syabilah Sazeli,Amit R. Nath,Mohd Hafiz Ahmad,N. W. M. Zulkifli,Mohd Rafie Johan,Wageeh A. Yehye,Lee Hwei Voon RSC Adv. 2021 11 7138

79-19-6 (aminothiourea) Productos relacionados

- 57-56-7(Semicarbazide)

- 109-57-9(Allylthiourea)

- 4346-94-5(aminothiourea hydrochloride)

- 96-45-7(2-Imidazolidinethione)

- 142-46-1(2,5-Dithiobiurea)

- 109-46-6(1,3-Dibutyl-2-thiourea)

- 534-13-4(N,N'-Dimethylthiourea)

- 504-17-6(2-sulfanylidene-1,3-diazinane-4,6-dione)

- 60-10-6(Dithizone)

- 62-55-5(Thioacetamide)